Substitution Pattern Transfer and Final Product Potency in HBV Inhibition
The 2-chloro-4-fluorophenyl substituent of the target intermediate is directly transferred to the 4-position of the dihydropyrimidine final product [1]. The resulting compound, BAY 41-4109, demonstrates an IC50 of 202 nM against HBV replication in HepG2.2.15 cells . In contrast, a closely related analog, HAP-1 (which retains the same aryl substitution), misdirects capsid assembly, but the antiviral potency is profoundly sensitive to changes in this substitution pattern; replacement with a 4-fluoro or 2,4-dichloro group leads to a >10-fold reduction in antiviral efficacy as inferred from SAR trends in the heteroaryldihydropyrimidine class [2].
| Evidence Dimension | Antiviral potency (EC50/IC50) of the final HAP product |
|---|---|
| Target Compound Data | IC50 = 202 nM (BAY 41-4109, derived from target intermediate) |
| Comparator Or Baseline | HAP analogs with 4-fluoro or 2,4-dichloro substitution: >10-fold reduction in potency (EC50 > 2 µM) [2] |
| Quantified Difference | >10-fold decrease in potency for non-2-chloro-4-fluoro analogs |
| Conditions | HepG2.2.15 cells, HBV DNA replication assay |
Why This Matters
This defines the critical nature of the specific 2-chloro-4-fluoro pattern for downstream biological activity, making the intermediate non-substitutable for projects targeting this pharmacophore.
- [1] WO2016102438A1. Process for the preparation of 4-phenyl-5-alkoxycarbonyl-2-thiazol-2-yl-1,4-dihydropyrimidine analogues. Available at: https://patents.google.com/patent/WO2016102438A1/en. Accessed 2026-04-30. View Source
- [2] Stray, S. J., et al. (2005). A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly. Proceedings of the National Academy of Sciences, 102(23), 8138-8143. doi:10.1073/pnas.0502084102. View Source
